(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid
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Description
VGF-derived peptide; spans residues 556-576 of the precursor sequence. Protects cerebellar granule cells (CGCs) from serum and potassium deprivation-induced apoptosis. Increases energy expenditure and prevents early phase diet-induced diabetes.
Scientific Research Applications
Computational Studies and Molecular Properties
A study by Flores-Holguín, Frau, and Glossman-Mitnik (2019) focuses on the computational analysis of antifungal tripeptides, including those structurally similar to the queried compound. Using conceptual density functional theory, they explored molecular properties and structures, providing insights valuable for drug design processes. The study emphasizes the importance of understanding the reactivity descriptors and molecular active sites for drug development (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Molecular Structure Analysis in Medication
Remko et al. (2013) investigated the molecular structure of the antihypertensive drug perindopril and its derivatives. Their research, using model chemistry, revealed insights into the solid-state conformations of these compounds, contributing to our understanding of drug behavior and stability (Remko et al., 2013).
properties
CAS RN |
869988-94-3 |
---|---|
Product Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid |
Molecular Formula |
C107H170N40O26 |
Molecular Weight |
2432.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C107H170N40O26/c1-54(2)40-69(140-98(167)82(109)59(8)150)90(159)134-67(30-31-81(108)151)99(168)146-38-18-28-79(146)101(170)144-36-16-27-78(144)97(166)130-58(7)85(154)142-75(49-148)95(164)143-76(50-149)94(163)133-65(23-13-33-122-105(112)113)87(156)131-64(22-12-32-121-104(110)111)86(155)132-66(24-14-34-123-106(114)115)88(157)137-72(44-62-47-119-52-126-62)92(161)136-70(42-60-20-10-9-11-21-60)91(160)139-73(45-63-48-120-53-127-63)93(162)138-71(43-61-46-118-51-125-61)89(158)128-56(5)84(153)141-74(41-55(3)4)100(169)147-39-19-29-80(147)102(171)145-37-17-26-77(145)96(165)129-57(6)83(152)135-68(103(172)173)25-15-35-124-107(116)117/h9-11,20-21,46-48,51-59,64-80,82,148-150H,12-19,22-45,49-50,109H2,1-8H3,(H2,108,151)(H,118,125)(H,119,126)(H,120,127)(H,128,158)(H,129,165)(H,130,166)(H,131,156)(H,132,155)(H,133,163)(H,134,159)(H,135,152)(H,136,161)(H,137,157)(H,138,162)(H,139,160)(H,140,167)(H,141,153)(H,142,154)(H,143,164)(H,172,173)(H4,110,111,121)(H4,112,113,122)(H4,114,115,123)(H4,116,117,124)/t56-,57-,58-,59+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,82-/m0/s1 |
InChI Key |
PWWMOXVVMRPYJS-IWCKOKPFSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N7CCC[C@H]7C(=O)N8CCC[C@H]8C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N)O |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC6=CN=CN6)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C(C)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC6=CN=CN6)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C(C)O)N |
sequence |
TLQPPASSRRRHFHHALPPAR |
Origin of Product |
United States |
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